

# MRS2690: A Technical Guide for Purinergic Receptor Research

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## Compound of Interest

Compound Name: MRS2690

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Use of **MRS2690** as a Research Tool for the P2Y14 Receptor.

## Introduction

**MRS2690** is a potent and selective synthetic agonist for the P2Y14 purinergic receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose.[1] This guide provides a comprehensive overview of **MRS2690**, its pharmacological properties, and its application as a research tool to investigate P2Y14 receptor signaling and function. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize **MRS2690** in their experimental designs.

## Core Properties of MRS2690

**MRS2690** is a 2-thiouridine analogue of UDP-glucose.[2] Its chemical modification results in significantly higher potency at the human P2Y14 receptor compared to the endogenous agonist, UDP-glucose.[1]

Table 1: Physicochemical Properties of **MRS2690**

Property	Value
Chemical Name	Diphosphoric acid 1- $\alpha$ -D-glucopyranosyl ester 2-(2-thiouridin-5"-yl) ester
Molecular Formula	C15H22N2Na2O16P2S
Molecular Weight	626.33 g/mol
Appearance	White to off-white solid
Solubility	Water
Storage	Store at -20°C

## Pharmacological Data

**MRS2690** is characterized by its high potency and selectivity for the P2Y14 receptor. The following tables summarize the available quantitative data on its activity.

Table 2: Potency of **MRS2690** at the Human P2Y14 Receptor

Assay Type	Cell Line	Parameter	Value (nM)	Reference
Adenylyl Cyclase Inhibition	HEK293	EC50	49	[1]
Mast Cell Degranulation (β-hexosaminidase release)	RBL-2H3	EC50	103 ± 18	[2]
Mast Cell Degranulation (β-hexosaminidase release)	LAD2	EC50	229	[3]
Competition Binding (vs. N188A mutant)	-	Ki	3-fold higher than WT	[4]

Table 3: Comparative Potency of **MRS2690** and Endogenous P2Y14 Agonists

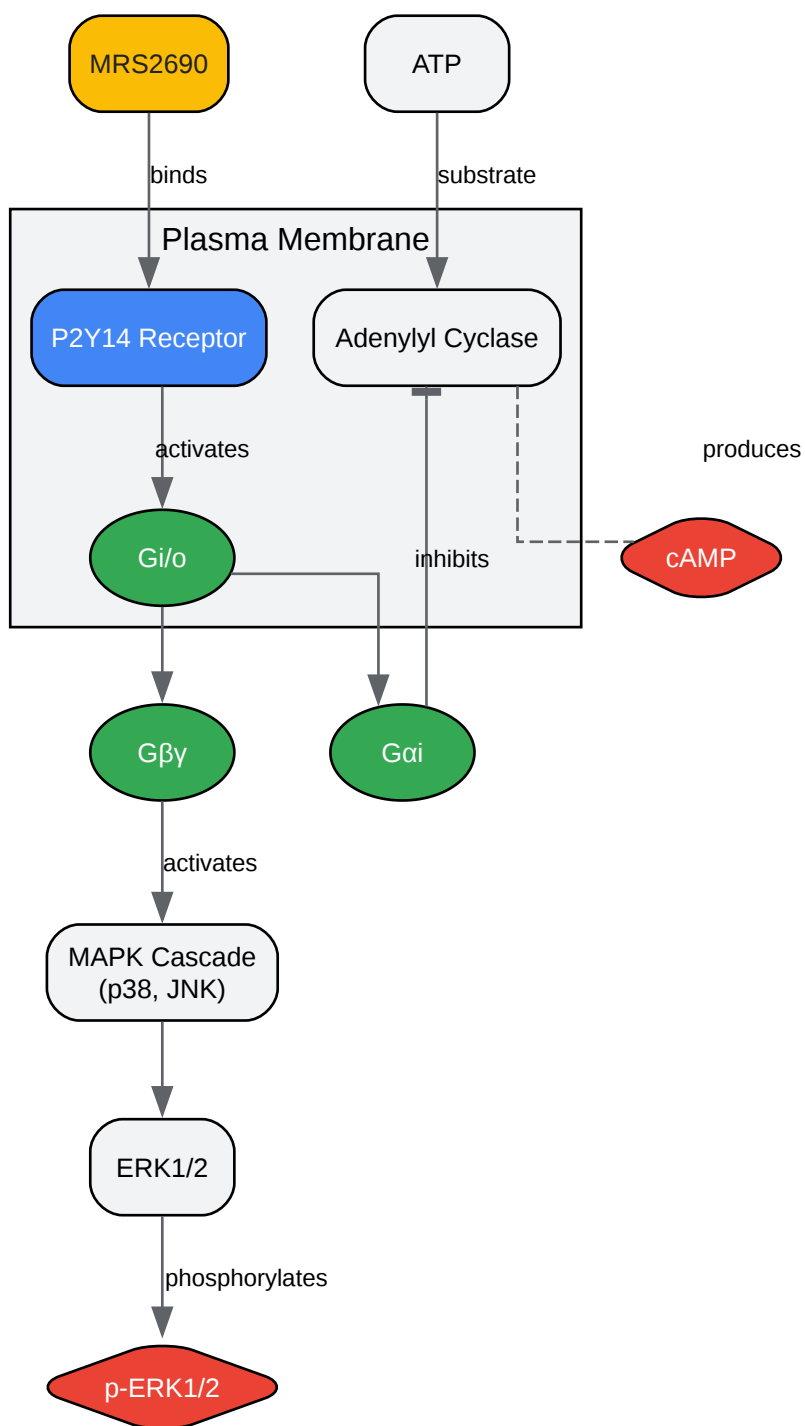
Agonist	Potency Relative to UDP-glucose	Reference
MRS2690	~7-fold higher potency	[1]
UDP-glucose	Endogenous agonist	[2]

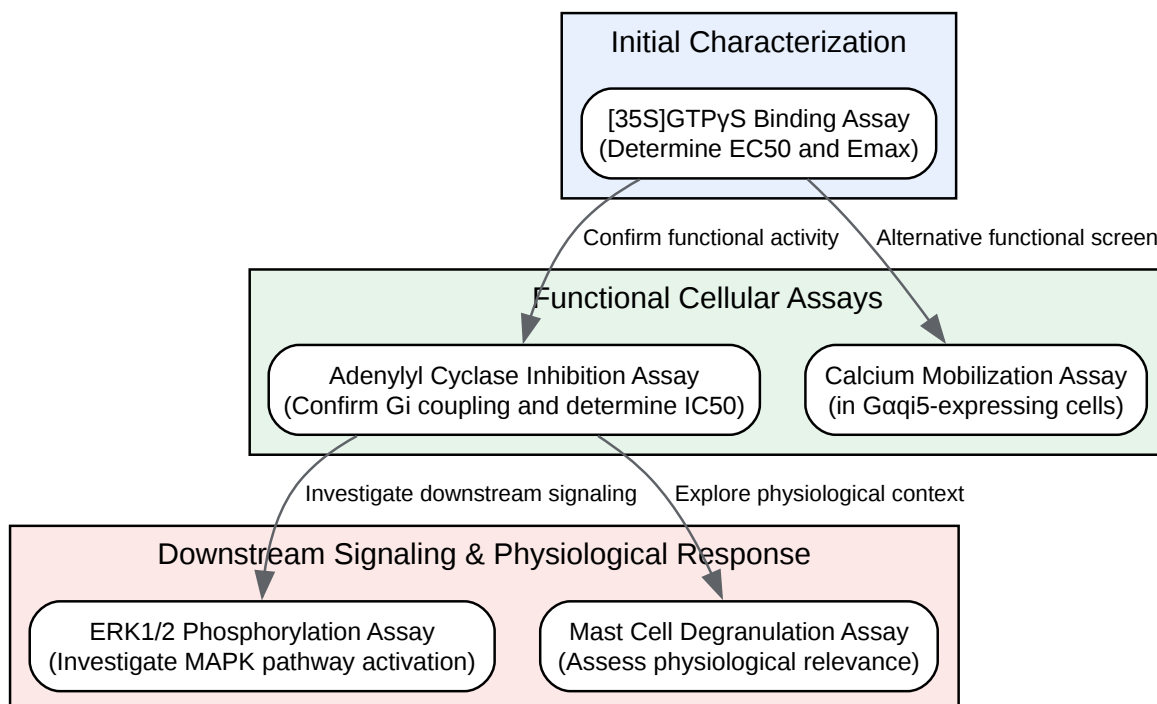
While **MRS2690** is widely cited as a selective P2Y14 receptor agonist, a comprehensive quantitative screening against a full panel of other P2Y receptor subtypes is not readily available in the literature. However, its consistent use in studies focused on the P2Y14 receptor underscores its utility as a selective tool.[2][3][5]

## Signaling Pathways

The P2Y14 receptor primarily couples to the G $\alpha$ i subunit of heterotrimeric G proteins.[2][6] Activation of the P2Y14 receptor by **MRS2690** initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Downstream of G protein activation, the P2Y14 receptor also stimulates the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2, p38, and JNK.[2][7]

In engineered cell systems, where the P2Y14 receptor is co-expressed with a chimeric G protein like G $\alpha$ qi5, its activation can be redirected to the G $\alpha$ q pathway, resulting in the mobilization of intracellular calcium.[8] This provides a convenient readout for high-throughput screening assays.





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## References

- 1. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [resources.tocris.com](https://resources.tocris.com/) [[resources.tocris.com](https://resources.tocris.com/)]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 5. [benchchem.com](https://www.benchchem.com/) [[benchchem.com](https://www.benchchem.com/)]
- 6. Detecting degranulation via hexosaminidase assay [[protocols.io](https://www.protocols.io/)]

- 7. [cdr.lib.unc.edu](http://cdr.lib.unc.edu) [[cdr.lib.unc.edu](http://cdr.lib.unc.edu)]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
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